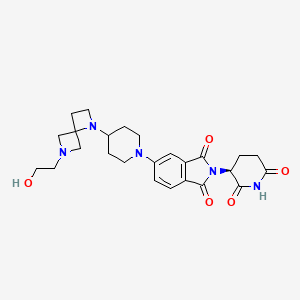
E3 Ligase Ligand-linker Conjugate 106
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 106 is a conjugate of an E3 ligase ligand and a linker, consisting of Thalidomide and the corresponding linker. This compound can serve as a Cereblon ligand to recruit CRBN protein and acts as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 106 involves the conjugation of Thalidomide with a specific linker. The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to introduce a reactive functional group.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 106 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the conjugate.
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 106 has a wide range of scientific research applications, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 106 exerts its effects by recruiting the CRBN protein, which is part of the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism is crucial for the targeted degradation of specific proteins involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Von Hippel-Lindau (VHL) Ligands: Similar to E3 Ligase Ligand-linker Conjugate 106, VHL ligands are used in the synthesis of PROTACs for targeted protein degradation.
MDM2 Ligands: These ligands are also employed in the development of PROTACs and have similar applications in protein degradation.
cIAP1 Ligands: Another class of ligands used in PROTAC synthesis, targeting different proteins for degradation.
Uniqueness
This compound is unique due to its specific ability to recruit the CRBN protein, making it a valuable tool in the development of PROTACs targeting proteins that are not easily addressed by other ligands .
Properties
Molecular Formula |
C25H31N5O5 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-(2-hydroxyethyl)-1,6-diazaspiro[3.3]heptan-1-yl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H31N5O5/c31-12-11-27-14-25(15-27)7-10-29(25)16-5-8-28(9-6-16)17-1-2-18-19(13-17)24(35)30(23(18)34)20-3-4-21(32)26-22(20)33/h1-2,13,16,20,31H,3-12,14-15H2,(H,26,32,33)/t20-/m0/s1 |
InChI Key |
IWKWJZJQIWYRAA-FQEVSTJZSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


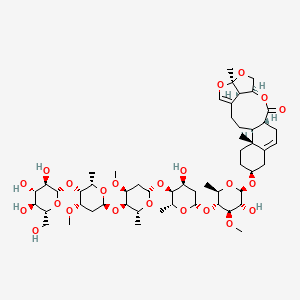
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
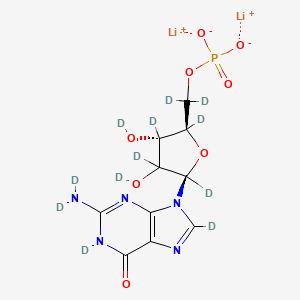


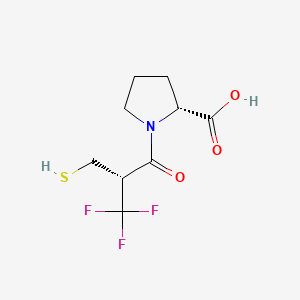


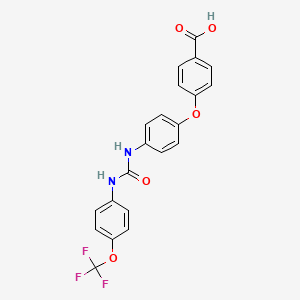
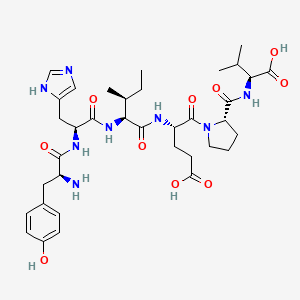

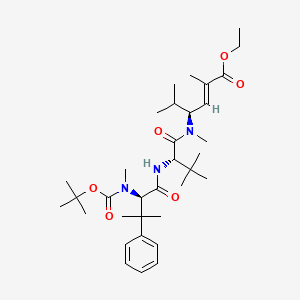
![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)

